molecular formula C22H18F2N4O2S B6477977 3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one CAS No. 2640972-14-9

3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B6477977
CAS No.: 2640972-14-9
M. Wt: 440.5 g/mol
InChI Key: QCPSHYZCSNEYOF-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted with cyclopropyl, 1,2,4-oxadiazole, and difluorophenyl groups. The cyclopropyl and oxadiazole moieties may enhance metabolic stability and binding affinity, while the difluoro substituents likely influence electronic properties and solubility .

Properties

IUPAC Name

3-cyclopropyl-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6,7-difluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c1-2-12-3-5-13(6-4-12)20-26-19(30-27-20)11-31-22-25-18-10-17(24)16(23)9-15(18)21(29)28(22)14-7-8-14/h3-6,9-10,14H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPSHYZCSNEYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC(=C(C=C4C(=O)N3C5CC5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its cytotoxicity and potential therapeutic applications.

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of approximately 388.4 g/mol. The compound features several functional groups that contribute to its biological activity, including a cyclopropyl group and an oxadiazole moiety.

PropertyValue
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Purity≥ 95%
Complexity Rating632

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Antioxidant Activity

Compounds bearing oxadiazole rings are often evaluated for their antioxidant properties. Preliminary findings suggest that derivatives of this class may exhibit significant free radical scavenging activity, which is crucial for therapeutic applications in oxidative stress-related conditions.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival and proliferation.

Research Findings Summary

A summary of relevant research findings related to the biological activity of compounds similar to or including this specific molecule is presented below:

Study ReferenceCompound TestedCell LineIC50 (µg/mL)Notes
Oxadiazole derivatives (various)A54911.20 - 59.61Significant cytotoxicity
General characterization dataNot specifiedNot applicableStructural analysis

Comparison with Similar Compounds

Table 1: Hypothetical Comparative Properties

Property Target Compound Compound d Compound e
Molecular Weight ~480 g/mol (estimated) ~650 g/mol ~670 g/mol
Key Substituents Oxadiazole, Cyclopropyl Dioxolane, Piperazine sec-Butyl, Piperazine
Predicted Solubility (LogP) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~4.3 (high lipophilicity)
Potential Bioactivity Kinase inhibition (inferred) Antifungal (structural analogy) Antifungal (structural analogy)

Methodological Insights

  • Computational Analysis : Density-functional theory (DFT) methods, such as those described in , could elucidate thermochemical properties (e.g., bond dissociation energies) critical for stability and reactivity .
  • Structural Determination : The SHELX system () is widely used for crystallographic refinement of similar small molecules, suggesting its applicability for resolving the target compound’s conformation .

Research Findings and Limitations

  • Thermochemical Stability : DFT-based studies predict that exact-exchange terms improve accuracy in modeling the compound’s electronic environment, which may correlate with experimental stability .
  • Structural Robustness : The oxadiazole ring’s planar geometry, validated via SHELX-driven crystallography in analogs, likely enhances π-π stacking interactions in target binding pockets .
  • Gaps in Evidence: No direct pharmacological or synthetic data for the target compound are available in the provided sources. Comparative claims rely on structural analogies and computational extrapolation.

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